N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone
Description
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone is a sulfone derivative and a primary metabolite of pantoprazole, a proton pump inhibitor (PPI) used to suppress gastric acid secretion. Structurally, it features a sulfonyl group (-SO₂-) attached to the benzimidazole-pyridine backbone, distinguishing it from the parent drug’s sulfinyl (-SO-) moiety . This compound is identified in pharmacokinetic studies across species, including calves, dogs, and humans, with tissue-specific accumulation patterns (e.g., kidney > liver > muscle) . Analytical methods such as parallel reaction monitoring (PRM) quantify it with high sensitivity (LOQ: 0.002 µg/g; LOD: 0.0005 µg/g) .
Properties
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O7S/c1-33-19-7-9-27-16(21(19)35-3)12-30-18-6-5-14(37-23(25)26)11-15(18)29-24(30)38(31,32)13-17-22(36-4)20(34-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLPXTNBYURZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2S(=O)(=O)CC4=NC=CC(=C4OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The MTO-catalyzed method, described in patents CN105111186A and CN105111186B, employs hydrogen peroxide (H₂O₂) and acetic acid as co-oxidants. Key parameters include:
-
Catalyst loading : 0.5–1.5 mol% MTO relative to the sulfide intermediate.
-
Temperature : 20–30°C to avoid decomposition of reactive intermediates.
-
Oxidant ratio : H₂O₂:acetic acid in a 1:2 molar ratio for optimal peroxide activation.
MTO forms a 1:1 or 1:2 complex with H₂O₂, generating reactive rhenium peroxo species that selectively transfer oxygen to the sulfide sulfur atom. This method achieves yields >85% with purity ≥98%.
Advantages Over Traditional Methods
-
Selectivity : MTO minimizes nitrogen oxidation of the pyridine ring, a side reaction observed with stronger oxidants like meta-chloroperbenzoic acid.
-
Scalability : The aqueous-acetic acid system simplifies post-reaction purification via crystallization.
Sodium Hypochlorite-Mediated Overoxidation
Industrial Synthesis and Impurity Formation
In large-scale pantoprazole production, sodium hypochlorite (NaOCl) is often used for sulfide-to-sulfoxide oxidation. However, excess NaOCl or elevated temperatures (>30°C) drive overoxidation to the sulfone. For example, a study using 9% NaOCl at pH 10–11 and 5–8°C yielded 0.15–0.2% sulfone impurity, whereas increasing the temperature to 25°C raised impurity levels to 1.2%.
Mitigation Strategies
-
Stoichiometric control : Limiting NaOCl to 1.05 equivalents relative to the sulfide.
-
Low-temperature quenching : Adding sodium thiosulfate immediately post-oxidation to neutralize residual NaOCl.
Hydrogen Peroxide-Based Oxidation Without MTO
Uncontrolled Oxidation Pathways
In the absence of MTO, H₂O₂ in acidic or neutral media can non-selectively oxidize both sulfur and nitrogen atoms. For instance, a reaction with 30% H₂O₂ at 40°C produced a 3:1 mixture of sulfone and N-oxide sulfone impurities.
Role of Solvent Systems
-
Acetone-water mixtures : Enhance sulfone selectivity by stabilizing the transition state for sulfur oxidation.
-
Dichloromethane : Facilitates phase separation but requires rigorous drying to prevent hydrolysis.
Challenges and Solutions in Sulfone Synthesis
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone involves the inhibition of proton pumps in the stomach lining. It binds to the H+/K+ ATPase enzyme, preventing the final step of acid production. This results in reduced gastric acid secretion, providing relief from conditions like GERD. The compound’s molecular targets include the H+/K+ ATPase enzyme and associated pathways involved in acid secretion .
Comparison with Similar Compounds
Structural and Chemical Properties
The sulfone derivative differs from related compounds in sulfur oxidation state and substituents:
- Sulfone vs. Parent Drug : The sulfone’s higher oxidation state increases polarity, altering tissue distribution and clearance. Unlike pantoprazole, which is rapidly metabolized, the sulfone persists in tissues for days .
- Sulfone vs. Sulfide: The sulfide (thioether) is a synthetic precursor and impurity. Its reduced sulfur atom confers lower solubility (DMSO/methanol) compared to the sulfone .
Pharmacokinetic and Metabolic Profiles
- Tissue Distribution : In calves, pantoprazole sulfone accumulates in the kidney (highest concentration), liver, and muscle, with residual levels detectable 5 days post-administration. Fat concentrations decline faster .
- Metabolic Pathways : Formed via hepatic CYP-mediated oxidation, the sulfone is a terminal metabolite, unlike the sulfide or sulfoxide, which undergo further biotransformation .
- Species Variability : Dogs excrete sulfone and thioether metabolites, while humans exhibit 3–5-fold pharmacokinetic variability in obese children .
Research Findings and Implications
- Residue Avoidance : In veterinary medicine, tissue residues of pantoprazole sulfone necessitate withdrawal period recommendations, as the parent drug is undetectable post-metabolism .
- Species-Specific Metabolism : Calves exhibit slower sulfone clearance compared to alpacas and foals, underscoring the need for tailored dosing .
- Impurity Control : The sulfone is monitored as a degradation product in pharmaceutical formulations, with strict limits enforced during quality control .
Biological Activity
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone is a derivative of pantoprazole, a well-known proton pump inhibitor (PPI) that reduces gastric acid secretion. This compound exhibits a range of biological activities, primarily due to its structural characteristics and mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C24H24F2N4O7S
- Molecular Weight: 534.53 g/mol
- CAS Number: 127780-16-9
This compound functions similarly to other PPIs by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production. The presence of the pyridine moiety enhances its binding affinity to the enzyme, potentially increasing its efficacy compared to standard pantoprazole .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In vitro Studies: Various benzimidazole derivatives have shown potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 2 µg/ml .
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Compound A | S. aureus | 2 |
| Compound B | E. coli | 5 |
| Compound C | Pseudomonas aeruginosa | 10 |
2. Anti-inflammatory Effects
Studies suggest that derivatives of pantoprazole may possess anti-inflammatory properties. The sulfone group in this compound could contribute to these effects by modulating inflammatory pathways .
3. Anticancer Potential
Research has also explored the anticancer potential of benzimidazole derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have demonstrated IC50 values comparable to established chemotherapeutic agents .
Case Study 1: Antibacterial Efficacy
A study conducted by Liu et al. (2018) evaluated the antibacterial efficacy of several benzimidazole derivatives against resistant strains of bacteria. This compound was included in the screening and showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment examining the anti-inflammatory effects of various PPIs, this compound exhibited a reduction in pro-inflammatory cytokines in vitro. The compound's ability to modulate these inflammatory markers suggests potential therapeutic applications in inflammatory diseases .
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone?
The compound can be characterized using a combination of UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, cobalt-metallated porphyrins have been employed for facile spectroscopic detection due to their affinity for the benzimidazole and pyridine moieties . NMR analysis (¹H, ¹³C) should focus on resolving the sulfonyl group (-SO₂-) and methoxy substituents on the pyridine ring. MS (ESI or MALDI-TOF) is critical for confirming molecular weight and fragmentation patterns, particularly to distinguish the sulfone from sulfoxide derivatives .
Q. How can HPLC methods be optimized to separate Pantoprazole Sulfone from its related impurities?
USP guidelines recommend using a reversed-phase C18 column with a mobile phase consisting of dibasic potassium phosphate buffer (pH 7.0) and acetonitrile in gradient mode. System suitability testing should include resolution between Pantoprazole Sulfone, Pantoprazole Sodium, and related compounds (e.g., thioether or sulfoxide derivatives). Detection at 290 nm is optimal for benzimidazole derivatives. Adjusting acetonitrile concentration (20–50% v/v) and flow rate (1.0–1.5 mL/min) can resolve co-eluting impurities .
Q. What storage conditions ensure the stability of Pantoprazole Sulfone in laboratory settings?
Store the compound in a desiccated environment at −20°C to prevent hydrolysis of the sulfonyl group. Avoid exposure to light, moisture, and reactive metals (e.g., aluminum), as these can catalyze degradation. Stability studies indicate that aqueous solutions should be prepared fresh and used within 24 hours due to pH-dependent degradation above pH 7.0 .
Advanced Research Questions
Q. How can synthetic routes minimize the formation of sulfone byproducts during Pantoprazole synthesis?
Sulfone formation often occurs during oxidation of the thioether intermediate. To suppress this, use controlled stoichiometry of oxidizing agents (e.g., meta-chloroperbenzoic acid) and low temperatures (0–5°C). Solvent choice is critical: ethyl acetate reduces over-oxidation compared to polar aprotic solvents. Monitoring reaction progress via TLC or in-line HPLC can halt oxidation at the sulfoxide stage .
Q. What analytical challenges arise when quantifying stereoisomers of Pantoprazole Sulfone?
The sulfone derivative lacks a chiral sulfinyl group, but stereoisomerism in precursor intermediates (e.g., Pantoprazole Sodium) can impact purity. Chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane:ethanol:diethylamine (80:20:0.1) resolve enantiomers. Alternatively, circular dichroism (CD) spectroscopy can confirm the absence of residual chiral centers in the sulfone product .
Q. How should researchers address discrepancies in stability data between accelerated and long-term studies?
Accelerated studies (40°C/75% RH) may overestimate degradation rates due to non-Arrhenius behavior of the sulfone group. Validate findings with real-time stability data (25°C/60% RH) over 24 months. Use mass balance calculations to account for degradation products (e.g., des-methoxy derivatives) that may not be detected by standard HPLC methods .
Q. What strategies improve detection limits for trace-level sulfone impurities in Pantoprazole formulations?
Enhance sensitivity by derivatizing the sulfone group with fluorescent tags (e.g., dansyl chloride) for LC-MS/MS analysis. Alternatively, use a charged aerosol detector (CAD) with a lower limit of quantification (LLOQ) of 0.01% w/w. Method validation should include spike-recovery experiments in matrix-matched placebo samples .
Data Contradiction Analysis
Q. Why do different pharmacopeial methods yield varying impurity profiles for Pantoprazole Sulfone?
Discrepancies arise from differences in column chemistry (e.g., C18 vs. phenyl-hexyl), mobile phase pH, and detection wavelengths. For harmonization, cross-validate methods using a system suitability solution containing USP reference standards for Pantoprazole and its related compounds (A–F). Statistical tools like principal component analysis (PCA) can identify critical method parameters .
Q. How can researchers reconcile conflicting reports on the solubility of Pantoprazole Sulfone?
Solubility is pH-dependent: the compound is sparingly soluble in water (≤1 mg/mL at pH 7.0) but freely soluble in methanol or dehydrated alcohol. Contradictions in literature often stem from variations in hydration state (anhydrous vs. sesquihydrate) or residual solvents. Precisely report temperature, pH, and salt form in experimental protocols .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of Pantoprazole Sulfone
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₅F₂N₃O₅S | |
| Molecular Weight | 399.37 g/mol | |
| Melting Point | 199–202°C | |
| UV λmax (MeOH) | 290 nm | |
| Solubility (H₂O, 25°C) | ≤1 mg/mL |
Q. Table 2. USP Reference Standards for Related Compounds
| Compound | CAS RN | Application |
|---|---|---|
| Pantoprazole Related Compound A | 138786-67-1 | Sulfonyl impurity detection |
| Pantoprazole Related Compound B | N/A | Thioether intermediate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
